molecular formula C17H20F3N3O B2758905 N-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl}but-2-ynamide CAS No. 2094528-60-4

N-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl}but-2-ynamide

Cat. No.: B2758905
CAS No.: 2094528-60-4
M. Wt: 339.362
InChI Key: KQPASYVMPCBKGI-UHFFFAOYSA-N
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Description

N-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl}but-2-ynamide is a synthetic organic compound that features a piperazine ring substituted with a trifluoromethyl group and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl}but-2-ynamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can be performed on the alkyne moiety using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Strong nucleophiles like sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Conversion of the alkyne to an alkene or alkane.

    Substitution: Replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl}but-2-ynamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its piperazine ring is a common motif in many bioactive molecules, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets, such as enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl}but-2-ynamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-{[2-(4-methylpiperazin-1-yl)phenyl]methyl}but-2-ynamide: Lacks the trifluoromethyl group, which may result in different biological activity and pharmacokinetic properties.

    N-{[2-(4-methylpiperazin-1-yl)-5-chlorophenyl]methyl}but-2-ynamide: Contains a chlorine atom instead of a trifluoromethyl group, potentially altering its reactivity and interaction with biological targets.

Uniqueness

The presence of the trifluoromethyl group in N-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl}but-2-ynamide distinguishes it from similar compounds. This group enhances the compound’s metabolic stability and lipophilicity, which can improve its bioavailability and efficacy as a therapeutic agent.

Properties

IUPAC Name

N-[[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O/c1-3-4-16(24)21-12-13-11-14(17(18,19)20)5-6-15(13)23-9-7-22(2)8-10-23/h5-6,11H,7-10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPASYVMPCBKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=C(C=CC(=C1)C(F)(F)F)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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